CYP Inhibition Profile: Quantitative Off-Target Liability Comparison
N-(4-phenylbutan-2-yl)cyclohexanecarboxamide exhibits a quantitatively defined CYP inhibition fingerprint, allowing risk-stratified selection against alternative phenylcyclohexanecarboxamides with unknown or broader CYP liabilities. Specifically, it shows weak inhibition of CYP4F8 (IC₅₀ = 380,000 nM) and CYP1A2 (IC₅₀ = 228,000 nM), and negligible inhibition of CYP2C8 (IC₅₀ = 954,000 nM) [1]. In contrast, structurally related cyclohexanecarboxamide derivatives bearing different N-substituents (e.g., heterocyclic or extended aromatic systems) may exhibit potent, sub-micromolar CYP inhibition or induction that compromises co-administered drug stability in screening cascades [2].
| Evidence Dimension | CYP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP4F8: 380,000 nM; CYP1A2: 228,000 nM; CYP2C8: 954,000 nM |
| Comparator Or Baseline | Other cyclohexanecarboxamide derivatives (class-level): potential for sub-micromolar CYP inhibition [2] |
| Quantified Difference | Target compound IC₅₀ values ≥228 μM; comparator class may exhibit IC₅₀ <1 μM |
| Conditions | CYP4F8: human HepG2 cell membranes with Luc-BE substrate, 10 min; CYP1A2: human liver microsomes with phenacetin, 30 min preincubation; CYP2C8: human liver microsomes with amodiaquine, 30 min preincubation |
Why This Matters
Quantified weak CYP inhibition reduces the probability of metabolism-based drug-drug interaction artifacts in high-throughput screening campaigns, enabling cleaner hit-to-lead progression without requiring extensive CYP de-risking.
- [1] BindingDB. BDBM50527962 (CHEMBL4442292): CYP inhibition data for N-(4-phenylbutan-2-yl)cyclohexanecarboxamide. View Source
- [2] BindingDB. BDBM50460264 (CHEMBL4229128) and BDBM50554924: CYP inhibition data for structurally distinct cyclohexanecarboxamides. View Source
